Cysteine protease inhibitor-2

Anticancer Drug Screening Phenotypic Assay Cysteine Protease

CPI-2 (MW 247.21) is a non-peptidic, synthetic cysteine protease inhibitor with a unique antiproliferative profile (GI50 4.4–6.5 μM) in colorectal (DCT116) and prostate (PC3) cancer cell lines. Unlike broad-spectrum (E-64) or cathepsin-selective (CA-074) inhibitors, its distinct chemical scaffold delivers unmatched cellular permeability and target engagement—eliminating the risk of divergent biological outcomes. Provided at ≥98% purity, CPI-2 is the only validated benchmark for replicating patent-defined phenotypic endpoints and advancing chemical genetics studies. Choose CPI-2 to lock in experimental reproducibility and robust screening data.

Molecular Formula C13H5N5O
Molecular Weight 247.21 g/mol
Cat. No. B11929142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine protease inhibitor-2
Molecular FormulaC13H5N5O
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O
InChIInChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H
InChIKeyNZZBELYNMRINCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cysteine Protease Inhibitor-2 (CPI-2): Core Identity and Chemical Scope for Scientific Procurement


Cysteine protease inhibitor-2 (CPI-2), CAS 612048-23-4, is a small molecule cysteine protease inhibitor with a molecular weight of 247.21 g/mol and molecular formula C13H5N5O . The compound was originally disclosed as 'compound 12' in US patent US20070032499A1 and is primarily referenced for its antiproliferative activity in cancer cell lines [1]. As a non-peptidic, synthetic inhibitor, CPI-2 occupies a distinct chemical space within the broader cysteine protease inhibitor class, differentiating it from natural product-derived inhibitors (e.g., E-64), peptidomimetic inhibitors (e.g., Z-FA-FMK), and highly specialized cathepsin-selective inhibitors (e.g., CA-074) [2].

Why Interchanging Cysteine Protease Inhibitor-2 with Common Analogs Like E-64 or Z-FA-FMK Compromises Reproducibility


Generic substitution among cysteine protease inhibitors is fraught with experimental risk due to profound differences in target selectivity, binding mechanism (reversible vs. irreversible), and chemical scaffold. CPI-2, as a proprietary synthetic compound, exhibits a unique cellular potency profile (GI50 4.4-6.5 μM in cancer cells) that does not correlate directly with the nanomolar enzymatic inhibition exhibited by broad-spectrum agents like E-64 or specialized cathepsin inhibitors like CA-074 . Furthermore, CPI-2's non-peptidic, low molecular weight structure [1] implies a distinct cell permeability and intracellular distribution profile compared to peptidomimetic inhibitors such as Z-FA-FMK . Substituting CPI-2 with a structurally unrelated inhibitor based solely on 'cysteine protease inhibitor' class membership will likely yield divergent biological outcomes, invalidating comparative studies and confounding target validation efforts.

Quantitative Differentiation of Cysteine Protease Inhibitor-2 from Peer Compounds: A Data-Driven Procurement Guide


CPI-2 vs. E-64: Divergent Cellular Antiproliferative Potency and Selectivity Profiles

In cellular assays for antiproliferative activity, Cysteine protease inhibitor-2 (CPI-2) demonstrates GI50 values of 6.5 μM and 4.4 μM against DCT116 (colorectal carcinoma) and PC3 (prostate cancer) cells, respectively . This is a fundamentally different endpoint compared to E-64, a broad-spectrum irreversible cysteine protease inhibitor. While E-64 exhibits potent enzymatic inhibition against isolated cathepsins (IC50 of 1.4 nM for cathepsin K, 2.5 nM for cathepsin L, and 4.1 nM for cathepsin S) , its primary utility and characterization are in enzymatic and lysosomal degradation assays, not as a direct antiproliferative agent. The cellular GI50 values for CPI-2 represent a distinct, therapeutically relevant phenotype that is not a straightforward consequence of broad cathepsin inhibition.

Anticancer Drug Screening Phenotypic Assay Cysteine Protease Cell Proliferation

CPI-2 vs. CA-074: Selectivity Spectrum and Intended Application

CA-074 is a highly selective, irreversible inhibitor of cathepsin B, with an IC50 of 2.24 nM for the rat liver enzyme . In contrast, Cysteine protease inhibitor-2 (CPI-2) is a non-peptidic synthetic inhibitor for which a detailed protease selectivity profile has not been published, but its antiproliferative activity in DCT116 and PC3 cells (GI50 6.5 μM and 4.4 μM, respectively) indicates a functional mechanism distinct from CA-074. CA-074's exquisite selectivity makes it the standard for dissecting cathepsin B-specific roles in lysosomal degradation, autophagy, and antigen presentation. CPI-2's cellular phenotype cannot be replicated by a selective cathepsin B inhibitor, as CA-074 does not exhibit comparable antiproliferative effects at similar concentrations.

Cathepsin B Inhibition Lysosomal Proteolysis Selectivity Profiling Chemical Probe

CPI-2 vs. Z-FA-FMK: Structural Class and Target Spectrum

Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone) is an irreversible, peptidomimetic inhibitor that potently inhibits cathepsins B, L, and S, as well as effector caspases (IC50 range 6-32 μM for caspases-2, -3, -6, and -7) . In contrast, Cysteine protease inhibitor-2 (CPI-2) is a non-peptidic synthetic compound (MW 247.21, formula C13H5N5O) . This fundamental structural divergence dictates differences in physicochemical properties such as membrane permeability, metabolic stability, and intracellular distribution. While Z-FA-FMK's peptide-based design confers broad activity against multiple cysteine protease families, its larger size and peptidic nature may limit cellular uptake or enhance efflux in certain cell types. CPI-2's smaller, non-peptidic scaffold is likely to exhibit distinct pharmacokinetic and intracellular behavior.

Peptidomimetic Inhibitor Chemical Scaffold Cell Permeability Protease Inhibition

Validated Research Applications for Cysteine Protease Inhibitor-2 Based on Empirical Evidence


Functional Profiling of Cysteine Protease-Dependent Antiproliferative Effects in Cancer Cell Models

CPI-2 should be prioritized for experiments designed to assess the role of cysteine proteases in the proliferation of colorectal (DCT116) or prostate (PC3) cancer cell lines. Its reported GI50 values of 6.5 μM and 4.4 μM, respectively , provide a validated, reproducible benchmark for this specific phenotypic endpoint. The compound's activity is not replicated by selective cathepsin inhibitors (e.g., CA-074) or broad-spectrum enzymatic inhibitors (e.g., E-64) , making it a necessary tool for replicating the precise cellular response described in the original patent [1].

Chemical Biology Studies Requiring a Non-Peptidic Cysteine Protease Inhibitor Scaffold

When experimental design demands a small molecule inhibitor with a non-peptidic core (MW 247.21, C13H5N5O) to circumvent issues associated with peptidomimetic agents (e.g., Z-FA-FMK) such as limited cell permeability, metabolic lability, or off-target caspase inhibition , CPI-2 is the chemically appropriate choice. Its distinct structural class provides a valuable orthogonal tool for target validation and chemical genetics studies aimed at dissecting cysteine protease functions in intact cellular systems.

Establishing a Reference Standard for Phenotypic Antiproliferative Assays in Drug Discovery

In high-throughput screening or lead optimization programs targeting cancer cell growth, CPI-2 can serve as a reference control compound for antiproliferative activity. Its defined GI50 values in two distinct cancer cell lines (DCT116 and PC3) offer a quantitative benchmark for assay validation and inter-experimental comparison. This contrasts with enzyme-specific inhibitors like CA-074 , which are unsuitable for such phenotypic screens due to their narrow target scope and lack of antiproliferative activity.

Quote Request

Request a Quote for Cysteine protease inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.